Tetrac

Descripción general

Descripción

Tetrac, also known as Tetraiodothyroacetic acid, is a derivative of L-thyroxine (T4). It is a thyrointegrin receptor antagonist. Tetrac blocks the actions of T4 and 3,5,3’-triiodo-L-thyronine (T3) at the cell surface receptor for thyroid hormone on integrin αvβ3 . It has anti-angiogenic and anti-tumor activities .

Molecular Structure Analysis

Tetrac is a T4 analogue with a significantly different molecular structure compared to fatty acids, which are known natural ligands for PPARγ and RXR . Unfortunately, the exact molecular structure is not provided in the retrieved information.Chemical Reactions Analysis

Tetrac is a thyrointegrin receptor antagonist that blocks the actions of T4 and 3,5,3’-triiodo-L-thyronine (T3) at the cell surface receptor for thyroid hormone on integrin αvβ3 . The detailed chemical reactions involving Tetrac are not available in the retrieved information.Aplicaciones Científicas De Investigación

Anti-Angiogenesis in Cancer Treatment

Tetrac, a derivative of thyroid hormone T4, has been found to disrupt functions important to cancer cells. It acts as an inhibitor of tumor-related angiogenesis, which is the formation of new blood vessels that tumors need to grow. By blocking angiogenesis, Tetrac can potentially limit the growth and spread of cancer .

Nanotetrac Formulations

Nanotetrac, a formulation of Tetrac, shows promise as an inhibitor of angiogenesis not only related to malignancy but also in other clinically significant disorders. These include skin diseases, vascular proliferation in the retina, and neovascularization associated with inflammatory states .

Renal Cell Carcinoma (RCC) Treatment

Tetrac has been studied for its effects on renal cell carcinoma (RCC), suggesting potential applications in the treatment of this type of cancer .

Modulation of Thyroid Hormone Actions

Tetrac can modulate the actions of thyroid hormones like L-thyroxine (T4) at specific sites such as integrin αvβ3. This modulation includes inhibiting pro-angiogenic and anti-apoptotic actions assumed to be induced by T4 .

Inhibition of Pathological Retinal Angiogenesis

Tetrac has been investigated for its anti-angiogenic activity on retinal angiogenesis. It blocks the pro-angiogenesis actions of thyroid hormones and growth factors like VEGF and FGF-2, which could be beneficial in treating pathological conditions involving retinal neovascularization .

Mecanismo De Acción

Target of Action

Tetrac, or Tetraiodothyroacetic acid, is a derivative of the thyroid hormone L-thyroxine (T4). Its primary targets are the thyrointegrin receptors , specifically integrin αvβ3 . These receptors are overexpressed on cancer cells and rapidly dividing endothelial cells . Tetrac also targets β-catenin and HMGA2 , which are implicated in cancer cell proliferation .

Mode of Action

Tetrac acts as a thyrointegrin receptor antagonist, blocking the actions of T4 and 3,5,3’-triiodo-L-thyronine (T3) at the cell surface receptor for thyroid hormone on integrin αvβ3 . It competes with T4 for binding to the integrin, leading to blockage of cancer cell responses to thyroid hormones .

Biochemical Pathways

Tetrac disrupts several biochemical pathways that are critical to cancer cell proliferation and metastasis. It inhibits the pro-angiogenic activities of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), leading to a reduction in the transcription of vascular growth factors/growth factor receptors, hypoxia-inducible factor-1α, pro-angiogenic cytokines, and other pro-angiogenic genes . At the same time, it stimulates the expression of endogenous angiogenesis inhibitors .

Pharmacokinetics

Nanotetrac has been designed to limit Tetrac to the extracellular space, optimizing exposure of its structure to the receptor site on αvβ3 .

Result of Action

Tetrac has anti-angiogenic and anti-tumor activities . It reduces endothelial cell proliferation, migration, and tube formation . It also disrupts thyroid hormone-stimulated tumor recruitment, differentiation, and the pro-angiogenic signaling of tumor stroma-associated mesenchymal stem cells . In addition, Tetrac induces apoptosis in cancer cells .

Action Environment

The effectiveness of Tetrac against various cancers suggests that it may be influenced by the specific genetic and cellular environment of different cancer types .

Safety and Hazards

Direcciones Futuras

Tetrac has shown promise in not only AML, but prostate, renal, and various other cancer types . The preclinical trial seems promising and this calls for further exploration of Tetrac in cancer therapy . The development of immunotherapy and nanotechnology may play a role in future therapy to achieve complete remission . Nano-encapsulation of drugs can improve drugs’ bioavailability, help drugs evade resistance, and provide combination therapy directly to the cancer cells .

Propiedades

IUPAC Name |

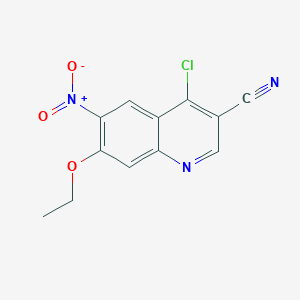

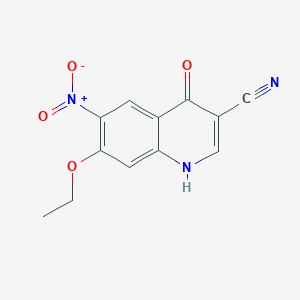

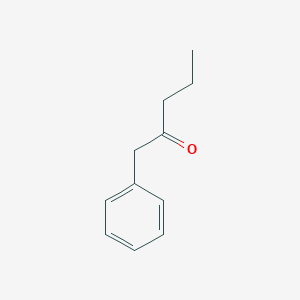

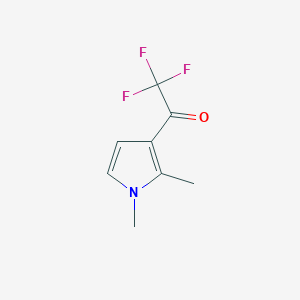

2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I4O4/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJYSSNKSXAVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048186 | |

| Record name | Tetrac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrac | |

CAS RN |

67-30-1 | |

| Record name | Tetraiodothyroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraiodothyroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraiodothyroacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRAIODOTHYROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7UX1FFYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Tetrac?

A1: Tetrac primarily targets the cell surface receptor located on integrin αvβ3. This integrin is predominantly expressed by cancer cells, dividing endothelial cells, and vascular smooth muscle cells. [, , ]

Q2: How does Tetrac interact with its target?

A2: Tetrac acts as an antagonist at the thyroid hormone receptor site on integrin αvβ3, blocking the binding and actions of the natural thyroid hormones L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3). [, , ]

Q3: What are the downstream effects of Tetrac binding to integrin αvβ3?

A3: Tetrac binding to αvβ3 triggers several downstream effects, including:- Inhibition of tumor cell proliferation [, , , , ]- Inhibition of angiogenesis [, , , , , ]- Induction of apoptosis [, , , ]- Disruption of cancer cell survival pathway gene expression [, , ]- Inhibition of repair of radiation-induced DNA double-strand breaks [, , ]

Q4: Does Tetrac have any agonist-independent effects at integrin αvβ3?

A4: Yes, in addition to antagonizing T4 and T3, Tetrac also exerts agonist-independent anti-proliferative effects by modulating the transcription of cancer cell genes involved in cell survival, cell cycle control, angiogenesis, apoptosis, chemotherapeutic agent export, and DNA repair. []

Q5: What is the molecular formula and weight of Tetrac?

A5: The molecular formula of Tetrac is C15H10I4O4, and its molecular weight is 677.9 g/mol.

Q6: Has Tetrac been formulated into nanoparticles?

A6: Yes, Tetrac has been successfully conjugated to a poly (lactic-co-glycolic acid) (PLGA) polymer to create nanoparticles known as Nanotetrac or Nano-diamino-tetrac (NDAT). [, ]

Q7: What are the advantages of Nanotetrac over unmodified Tetrac?

A7: Nanotetrac offers several advantages, including:- Enhanced potency compared to unmodified Tetrac [, ]- Exclusive action at the cell surface, preventing cell entry [, ]- Potential for targeted drug delivery by encapsulating chemotherapeutic agents within the nanoparticle []

Q8: How does the deamination of T4 to create Tetrac affect its activity?

A8: Deamination of T4 to Tetrac significantly alters its activity profile. While T4 acts primarily through the classical nuclear thyroid hormone receptor, Tetrac selectively targets the integrin αvβ3 receptor, leading to distinct downstream effects. [, ]

Q9: How is Tetrac metabolized in the body?

A9: In rats, Tetrac has been shown to bind to transthyretin (prealbumin) in serum. [, ] Further research is needed to fully elucidate the metabolism and elimination pathways of Tetrac in different species.

Q10: What types of cancer cells have shown sensitivity to Tetrac in vitro?

A10: In vitro studies have demonstrated the anti-proliferative and pro-apoptotic effects of Tetrac on various human cancer cell lines, including:- Follicular thyroid carcinoma (FTC) []- Medullary thyroid carcinoma (h-MTC) []- Renal cell carcinoma (RCC) []- Breast cancer [, , ]- Gastric cancer []- Glioblastoma [, ]- Multiple myeloma [, ]- Colorectal cancer [, ]- Basal cell carcinoma []

Q11: What is the evidence for the in vivo efficacy of Tetrac?

A11: Studies using xenograft models in nude mice have shown that Tetrac and its nanoparticulate formulations effectively inhibit tumor growth in various human cancer types, including:- Follicular thyroid carcinoma (FTC) []- Medullary thyroid carcinoma (h-MTC) []- Renal cell carcinoma (RCC) []- Glioblastoma [, ]- Prostate cancer []- Pancreatic cancer []- Urinary bladder cancer []

Q12: Are there any known mechanisms of resistance to Tetrac?

A12: While specific resistance mechanisms to Tetrac haven't been fully elucidated, the variable expression levels of integrin αvβ3 on different cancer cells may play a role in sensitivity to the drug. [] Further research is needed to identify potential resistance mechanisms and develop strategies to overcome them.

Q13: How does the nanoparticulate formulation of Tetrac (Nanotetrac) affect its delivery and targeting?

A13: Nanotetrac, due to its size and surface properties, offers improved tumor targeting compared to unmodified Tetrac. The nanoparticle formulation can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, leading to increased drug concentration at the tumor site. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

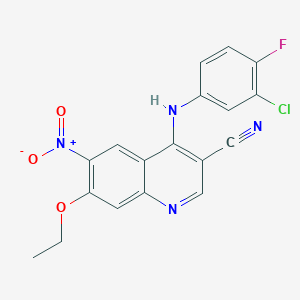

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)

![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)